molecular formula C21H25N3O4S2 B2691193 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-48-6

3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2691193
CAS No.: 877655-48-6
M. Wt: 447.57
InChI Key: HFDGEUQAUBPQLA-UHFFFAOYSA-N
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Description

“3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as methoxy, piperidinyl, and thioether moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the piperidinyl and thioether groups: These functional groups can be introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

    Substitution: The aromatic ring and piperidinyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may include different substituents on the thienopyrimidine core.

    Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Piperidinyl derivatives: Molecules containing the piperidinyl group.

Uniqueness

The unique combination of functional groups in “3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C₁₉H₂₄N₄O₄S₂
  • Molecular Weight : 436.6 g/mol
  • CAS Number : 476466-51-0

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in cancer cell proliferation and survival. The thienopyrimidine core structure is known for its role in inhibiting various kinases and enzymes critical for tumor growth.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to thienopyrimidine derivatives. For instance, a study demonstrated that similar compounds exhibited selective cytotoxicity against malignant cells while sparing non-malignant cells. This selectivity is quantified using a Selectivity Index (SI) , which measures the ratio of cytotoxicity in cancerous cells compared to normal cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHL-60 (Leukemia)0.510
Compound BHSC-2 (Carcinoma)0.315
Target CompoundHSC-4 (Carcinoma)0.412

Mechanisms of Induction of Apoptosis

Research indicates that the target compound may induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7. The activation of these caspases leads to programmed cell death, which is a desirable outcome in cancer treatment .

Pharmacological Studies

In addition to its anticancer properties, this compound has been evaluated for its effects on other biological systems. Studies have shown that it may also possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Case Studies

A notable case study involved the evaluation of thienopyrimidine derivatives in clinical settings. Patients with advanced malignancies were administered these compounds as part of a phase I trial, which aimed to assess safety and preliminary efficacy. Results indicated a promising response rate among patients with specific tumor types, suggesting further investigation into this class of compounds is warranted .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-27-16-7-6-14(12-17(16)28-2)24-20(26)19-15(8-11-29-19)22-21(24)30-13-18(25)23-9-4-3-5-10-23/h6-7,12H,3-5,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGEUQAUBPQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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